molecular formula C6H5N3O B3023550 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-23-5

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3023550
CAS No.: 29274-23-5
M. Wt: 135.12 g/mol
InChI Key: BUEFDJQUUGMUJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound contributes to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidin-7(4H)-one (PP) has been identified as a strategic compound for various applications due to its interaction with multiple targets. It has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a vital role in cell cycle regulation and is a promising target for anti-cancer drugs . PP derivatives have also been identified as inhibitors of Bruton’s Tyrosine Kinase (BTK) , a key component of B-cell receptor signaling pathways, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

PP interacts with its targets, leading to changes in their function. For instance, PP derivatives have been found to inhibit CDK2, disrupting the cell cycle and potentially leading to cell death . Similarly, PP derivatives have been shown to inhibit BTK, disrupting B-cell receptor signaling pathways and potentially leading to the death of B cells .

Biochemical Pathways

PP affects several biochemical pathways through its interaction with its targets. By inhibiting CDK2, it disrupts the cell cycle, potentially leading to cell death . By inhibiting BTK, it disrupts B-cell receptor signaling pathways, potentially leading to the death of B cells .

Pharmacokinetics

In silico studies suggest that pp derivatives have suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 and BTK by PP derivatives can lead to cell death, making these compounds potential anti-cancer agents . For instance, PP derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Action Environment

The action of PP can be influenced by various environmental factors. For instance, the presence of electron-donating groups at position 7 on the fused ring of PP improves both the absorption and emission behaviors of the compound, making it a strategic compound for optical applications . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine ring. For instance, the use of acetic acid as a solvent leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. Additionally, the use of copper-catalyzed reactions has been explored to facilitate the formation of pyrazolo[1,5-a]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve the use of solvents like acetic acid, trifluoroacetic acid, and ethanol .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazolo[1,5-a]pyrimidine derivatives, and various substituted pyrazolo[1,5-a]pyrimidines. These products exhibit enhanced biological activities and are of interest for further research and development .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its applications in various scientific fields:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It exhibits significant antibacterial, antifungal, and antitumor activities, making it a potential candidate for drug development.

    Medicine: this compound derivatives have been investigated as potential therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique optical and electronic properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form derivatives with enhanced properties makes it a valuable compound for further research and development .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-79-9, 29274-23-5
Record name 57489-79-9
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Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Record name pyrazolo[1,5-a]pyrimidin-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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